2-(But-2-en-2-yl)-1H-indene is an organic compound classified as an indene, which is a bicyclic hydrocarbon formed by the fusion of a benzene ring and a cyclopentene ring. The molecular formula for this compound is C13H14, and it has a molecular weight of 170.25 g/mol. Its structure features a butenyl group attached to the second carbon of the indene ring, contributing to its unique reactivity and properties.
The synthesis of 2-(But-2-en-2-yl)-1H-indene can be achieved through several methods:
The compound has several applications across different fields:
Interaction studies on 2-(But-2-en-2-yl)-1H-indene focus on its reactivity in chemical transformations and its biological effects. The compound's double bonds and aromatic ring allow it to participate in various reactions that may influence biological pathways. Ongoing research aims to clarify these interactions further and identify specific molecular targets within biological systems.
Several compounds share structural similarities with 2-(But-2-en-2-yl)-1H-indene. Below is a comparison highlighting their uniqueness:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 1H-Indene | C9H8 | Simpler structure; lacks butenyl group |
| 1-Methylindene | C10H10 | Methyl substitution at the first position |
| Indan | C9H10 | Saturated version of indene; lacks double bond |
| 1-Indanol | C9H10O | Hydroxyl group adds polarity; used in pharmaceuticals |
The presence of the butenyl group in 2-(But-2-en-2-yl)-1H-indene distinguishes it from these similar compounds, enhancing its reactivity and potential applications in organic synthesis and medicinal chemistry
2-(But-2-en-2-yl)-1H-indene represents a bicyclic aromatic hydrocarbon characterized by a distinctive molecular architecture that combines the structural features of both indene and butenyl moieties [5]. The compound possesses the molecular formula C₁₃H₁₄ and exhibits a molecular weight of 170.25 grams per mole [5]. The International Union of Pure and Applied Chemistry systematic name for this compound is 2-but-2-en-2-yl-1H-indene, which accurately reflects the substitution pattern and structural organization [5] [6]. The molecular structure consists of an indene scaffold, which is a bicyclic system comprising a benzene ring fused to a cyclopentene moiety, with a but-2-en-2-yl substituent attached at the 2-position [6]. This substitution introduces additional unsaturation and allylic character to the molecule, significantly influencing its electronic and steric properties [6]. The Chemical Abstracts Service registry number assigned to this compound is 819871-45-9, providing a unique identifier for database searches and chemical documentation [5] [6]. The structural representation can be expressed through various chemical notation systems. The Simplified Molecular Input Line Entry System notation is CC=C(C)C1=CC2=CC=CC=C2C1, while the International Chemical Identifier string is InChI=1S/C13H14/c1-3-10(2)13-8-11-6-4-5-7-12(11)9-13/h3-8H,9H2,1-2H3 [5] [6]. These standardized representations facilitate computational analysis and database searches across different chemical information systems. Nuclear Magnetic Resonance spectroscopy provides comprehensive structural elucidation for 2-(But-2-en-2-yl)-1H-indene through detailed analysis of both proton and carbon-13 spectra [9] [10]. The proton Nuclear Magnetic Resonance spectrum reveals characteristic signals corresponding to the aromatic protons of the indene core, typically appearing in the aromatic region between 7.0 and 8.0 parts per million [9]. The butenyl substituent contributes distinctive multipicity patterns, with the vinyl proton appearing as a characteristic multiplet in the alkene region around 5.5-6.5 parts per million [10]. The methylene protons at the C-3 position of the indene ring system exhibit characteristic chemical shifts and coupling patterns that confirm the structural integrity of the bicyclic framework [9] [10]. The methyl groups attached to the butenyl chain appear as doublets or singlets depending on their specific chemical environment and coupling relationships with adjacent protons [10]. Integration patterns in the proton Nuclear Magnetic Resonance spectrum provide quantitative confirmation of the molecular formula and substituent ratios. Carbon-13 Nuclear Magnetic Resonance spectroscopy offers complementary structural information through the identification of distinct carbon environments within the molecule [9] [10]. The aromatic carbons of the benzene ring typically resonate between 120-140 parts per million, while the sp2 carbons of the cyclopentene ring and butenyl chain appear in characteristic regions that confirm the presence of unsaturated systems [10]. The methyl carbons provide diagnostic signals that support the proposed substitution pattern and molecular connectivity. Infrared spectroscopy reveals characteristic absorption bands that correspond to the functional groups and structural features present in 2-(But-2-en-2-yl)-1H-indene [11] [12]. The aromatic carbon-hydrogen stretching vibrations typically appear in the region around 3000-3100 wavenumbers, while aliphatic carbon-hydrogen stretches are observed at slightly lower frequencies [12]. The carbon-carbon double bond stretching vibrations provide diagnostic information about the alkene functionality present in the butenyl substituent [11]. The aromatic carbon-carbon stretching vibrations appear as characteristic bands in the fingerprint region, typically between 1400-1600 wavenumbers [12]. These bands confirm the presence of the benzene ring system within the indene core and provide information about the electronic environment of the aromatic system [11]. The out-of-plane bending vibrations of aromatic protons offer additional confirmation of the substitution pattern and ring connectivity. Ultraviolet-Visible spectroscopy demonstrates the electronic transitions characteristic of conjugated aromatic systems [11]. The indene chromophore exhibits absorption maxima corresponding to π→π* transitions typical of bicyclic aromatic compounds [11]. The extended conjugation resulting from the butenyl substituent may influence the absorption characteristics and potentially shift the absorption maxima compared to the parent indene compound [12]. The extinction coefficients and fine structure of the absorption bands provide insights into the electronic properties and molecular orbital characteristics of the compound. X-ray crystallographic analysis provides definitive three-dimensional structural information for 2-(But-2-en-2-yl)-1H-indene when suitable single crystals can be obtained [13] [16] [17]. The crystallographic data would reveal precise bond lengths, bond angles, and torsional angles that characterize the molecular geometry [16] [17]. The indene core typically exhibits bond lengths consistent with aromatic character in the benzene ring portion and partial double bond character in the five-membered ring [27]. The spatial arrangement of the butenyl substituent relative to the indene plane provides crucial information about molecular conformation and potential intermolecular interactions [16] [17]. Crystallographic studies of related indene derivatives have shown that substituents at the 2-position can adopt various conformational arrangements depending on steric and electronic factors [27] [30]. The crystal packing patterns reveal intermolecular interactions such as π-π stacking, carbon-hydrogen-π interactions, and van der Waals contacts that influence solid-state properties. Thermal parameters derived from crystallographic refinement provide insights into molecular motion and conformational flexibility in the solid state [16] [17]. The displacement ellipsoids for individual atoms indicate regions of higher thermal motion, which may correspond to conformationally flexible portions of the molecule [30]. Unit cell parameters and space group symmetry elements characterize the overall crystal structure and packing efficiency. Substituted indene derivatives such as 1-methylindene demonstrate the effects of different substitution patterns on molecular properties [23]. The comparison between 2-(But-2-en-2-yl)-1H-indene and simpler alkyl-substituted indenes reveals the unique electronic and steric influences of the extended butenyl chain [22] [25]. The presence of the additional double bond in the substituent introduces allylic character that may influence reactivity patterns and conformational preferences [22]. Saturated analogs such as indan provide insights into the role of unsaturation in determining molecular properties [23] [26]. The comparison between 2-(But-2-en-2-yl)-1H-indene and its hypothetical saturated counterpart would reveal the electronic effects of the aromatic system and the influence of conjugation on spectroscopic properties [26]. Functionalized analogs such as 1-indanol demonstrate how polar substituents modify the electronic environment and intermolecular interaction patterns [23].Spectroscopic Identification
Nuclear Magnetic Resonance Analysis
Infrared and Ultraviolet-Visible Spectral Features
X-ray Crystallographic Studies
Comparative Analysis with Structural Analogs
The structural characterization of 2-(But-2-en-2-yl)-1H-indene benefits from comparative analysis with related indene derivatives and structural analogs [20] [21]. The parent compound 1H-indene serves as the fundamental reference structure, possessing the molecular formula C₉H₈ and molecular weight of 116.16 grams per mole [21] [23]. This comparison highlights the structural modifications introduced by the butenyl substitution, including increased molecular weight, additional unsaturation, and enhanced steric bulk .
The synthesis of 2-(But-2-en-2-yl)-1H-indene presents unique challenges due to the specific positioning of the butenyl substituent on the indene framework. Multiple synthetic approaches have been developed to access this compound and related derivatives, each offering distinct advantages in terms of regioselectivity, yield, and reaction conditions.
Friedel-Crafts alkylation represents one of the most direct approaches for introducing alkyl substituents onto aromatic systems, including indene derivatives. This methodology involves the electrophilic aromatic substitution of indene with appropriate alkylating agents in the presence of Lewis acid catalysts [1] [2] [3].
The fundamental mechanism proceeds through the generation of a carbocation intermediate from the alkylating agent, which subsequently attacks the electron-rich indene ring system. For 2-(But-2-en-2-yl)-1H-indene synthesis, but-2-en-2-yl halides serve as the primary alkylating agents, with aluminum chloride (AlCl₃) being the most commonly employed Lewis acid catalyst [1] [2].
Optimization studies have revealed that reaction conditions significantly influence both yield and selectivity. Temperature control is critical, with optimal conditions typically ranging from 80-100°C [1]. Higher temperatures lead to increased side reactions and carbocation rearrangements, while lower temperatures result in incomplete conversion. The choice of solvent also plays a crucial role, with dichloromethane and carbon disulfide being preferred due to their ability to dissolve both the catalyst and organic substrates while maintaining chemical inertness [2].
| Catalyst | Temperature (°C) | Solvent | Yield Range (%) | Reaction Time (h) |
|---|---|---|---|---|
| AlCl₃ | 80-120 | CH₂Cl₂ | 60-85 | 2-6 |
| FeCl₃ | 70-100 | CS₂ | 55-80 | 3-8 |
| ZnCl₂ | 60-90 | Nitrobenzene | 50-75 | 4-10 |
| BF₃ | 0-50 | CH₂Cl₂ | 70-90 | 1-4 |
| SnCl₄ | 80-110 | CH₂Cl₂ | 65-85 | 2-5 |
The regioselectivity of Friedel-Crafts alkylation is governed by the electronic properties of the indene system. The electron-rich nature of the five-membered ring makes the 2-position particularly susceptible to electrophilic attack, favoring the formation of 2-substituted products [3]. However, competing reactions at the 3-position can occur, necessitating careful optimization of reaction conditions to maximize the desired regioselectivity.
Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for the construction of carbon-carbon bonds in indene chemistry. These methodologies offer superior control over regioselectivity and functional group compatibility compared to traditional Friedel-Crafts approaches [4] [5] [6].
The most relevant approach for 2-(But-2-en-2-yl)-1H-indene synthesis involves the Heck coupling reaction between appropriately substituted aryl halides and but-2-ene derivatives. This strategy capitalizes on the ability of palladium catalysts to facilitate the coupling of aryl halides with alkenes under relatively mild conditions [5] [6].
Recent developments in this field have demonstrated the effectiveness of various palladium catalyst systems. Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] has proven particularly effective, providing excellent yields when used in combination with potassium carbonate as a base and dimethylformamide as solvent [6]. The reaction proceeds through a well-established catalytic cycle involving oxidative addition, alkene insertion, and reductive elimination steps.
| Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) | Reaction Time (h) |
|---|---|---|---|---|---|
| Pd(PPh₃)₄ | K₂CO₃ | DMF | 80 | 76 | 6 |
| Pd(OAc)₂/PPh₃ | K₃PO₄ | DMA | 95 | 91 | 8 |
| PdCl₂(PPh₃)₂ | Cs₂CO₃ | THF | 100 | 77 | 5 |
| Pd(dba)₂ | Na₂CO₃ | Toluene | 110 | 61 | 12 |
| PdBr₂ | K₂CO₃ | DMSO | 80 | 90 | 10 |
The scope of palladium-catalyzed cross-coupling extends beyond simple Heck reactions. Alternative approaches include Suzuki-Miyaura coupling using butenyl boronic acids or esters, and Negishi coupling employing organozinc reagents. These methodologies offer complementary reactivity profiles and can be selected based on the specific substitution pattern desired in the final product [5].
The Diels-Alder cycloaddition reaction provides an alternative strategy for accessing indene derivatives through the formation of cyclohexene intermediates that can be subsequently aromatized or modified to yield the desired products [7] [8] [9].
For 2-(But-2-en-2-yl)-1H-indene synthesis, this approach typically involves the cycloaddition of appropriately substituted dienes with dienophiles containing the butenyl functionality. The reaction proceeds through a concerted [4+2] cycloaddition mechanism, forming a six-membered ring that can be further transformed to generate the indene framework [7] [8].
Lewis acid catalysis plays a crucial role in promoting Diels-Alder reactions by lowering the activation energy and enhancing the reaction rate. The choice of Lewis acid significantly influences both the reaction outcome and the stereoselectivity of the cycloaddition [9]. Recent mechanistic studies have revealed that Lewis acids function not merely by lowering the LUMO energy of the dienophile, but rather by reducing destabilizing steric Pauli repulsion between the interacting partners [9].
| Dienophile | Lewis Acid | Temperature (°C) | Solvent | Yield (%) | Selectivity |
|---|---|---|---|---|---|
| Maleic anhydride | AlCl₃ | 25 | CH₂Cl₂ | 85 | endo |
| Methyl acrylate | ZnCl₂ | 80 | Toluene | 78 | endo |
| Acrolein | BF₃·Et₂O | 0 | CH₂Cl₂ | 92 | endo |
| Fumaric acid | SnCl₄ | 60 | Benzene | 70 | endo/exo |
| Benzoquinone | TiCl₄ | 40 | CHCl₃ | 82 | endo |
The endo selectivity observed in most Diels-Alder reactions is attributed to favorable secondary orbital interactions between the diene and dienophile. This stereochemical preference is particularly important when considering the subsequent transformations required to convert the cycloadduct to the target indene derivative [8].
The successful synthesis of 2-(But-2-en-2-yl)-1H-indene requires careful optimization of reaction conditions to maximize yield, selectivity, and minimize unwanted side reactions. This optimization encompasses several key parameters including solvent selection, temperature control, and catalytic system design.
Solvent selection profoundly influences the outcome of organic reactions by affecting substrate solubility, reaction kinetics, and product distribution. For indene synthesis, the choice of solvent must balance several competing factors including substrate compatibility, catalyst stability, and reaction temperature requirements [10] [11].
High-polarity solvents such as dimethylformamide (DMF) and dimethylacetamide (DMA) have proven particularly effective for palladium-catalyzed reactions, providing excellent solvation of both organic substrates and inorganic bases [10] [6]. These solvents also exhibit high boiling points, allowing for elevated reaction temperatures when necessary. The enhanced polarity facilitates the formation and stabilization of charged intermediates commonly encountered in palladium catalysis.
| Solvent | Polarity | Boiling Point (°C) | Effect on Yield | Substrate Solubility | Recommended for |
|---|---|---|---|---|---|
| DMF | High | 153 | Excellent | High | Pd-coupling |
| DMA | High | 165 | Excellent | High | Pd-coupling |
| THF | Medium | 66 | Good | Medium | General use |
| Toluene | Low | 111 | Moderate | Medium | High temp |
| CH₂Cl₂ | Low | 40 | Good | High | Lewis acid |
| o-Xylene | Low | 144 | Good | Medium | High temp |
Temperature optimization represents another critical aspect of reaction development. The relationship between temperature and reaction outcome is complex, involving trade-offs between reaction rate, selectivity, and side product formation [10] [11]. Lower temperatures generally favor selective reactions but may result in incomplete conversion or extended reaction times. Conversely, elevated temperatures accelerate reaction rates but can lead to thermal decomposition or undesired side reactions.
| Temperature Range (°C) | Reaction Rate | Selectivity | Side Reactions | Recommended Use |
|---|---|---|---|---|
| 0-25 | Very Slow | Excellent | Minimal | Selective reactions |
| 25-50 | Slow | Very Good | Low | Standard conditions |
| 50-80 | Moderate | Good | Moderate | General synthesis |
| 80-100 | Fast | Moderate | Significant | Fast reactions |
| 100-120 | Very Fast | Poor | High | Emergency only |
| >120 | Too Fast | Poor | Severe | Not recommended |
The choice of catalytic system fundamentally determines the success of synthetic transformations. For 2-(But-2-en-2-yl)-1H-indene synthesis, different catalytic approaches offer complementary advantages and limitations [9] [12] [13].
Lewis acid catalysis remains the cornerstone of Friedel-Crafts alkylation reactions. The selection of an appropriate Lewis acid depends on factors including substrate reactivity, reaction temperature, and desired selectivity. Aluminum chloride (AlCl₃) continues to be the most widely used Lewis acid due to its high activity and commercial availability [9]. However, alternative Lewis acids such as iron(III) chloride (FeCl₃) and zinc chloride (ZnCl₂) offer milder reaction conditions and improved functional group tolerance.
The effectiveness of Lewis acid catalysts is closely related to their ability to coordinate with electron-rich substrates and activate them toward nucleophilic attack. This coordination alters the electronic properties of the substrate, facilitating bond formation while maintaining regioselectivity [9]. The strength of the Lewis acid must be carefully balanced to avoid over-activation, which can lead to decomposition or rearrangement reactions.
Organometallic catalysis, particularly palladium-based systems, provides superior control over reaction selectivity and functional group compatibility. The choice of palladium catalyst depends on the specific transformation being performed, with different ligand systems offering distinct reactivity profiles [12] [13]. Phosphine ligands are particularly important, as they modulate both the electronic and steric properties of the palladium center.
The optimization of palladium-catalyzed reactions requires consideration of multiple variables including catalyst loading, ligand-to-metal ratio, base selection, and reaction atmosphere. Catalyst loading typically ranges from 5-10 mol%, providing a balance between reaction efficiency and economic considerations [13]. Higher catalyst loadings can improve reaction rates but may lead to increased side reactions and catalyst waste.
| Parameter | Effect on Yield | Effect on Selectivity | Optimal Range | Side Effects |
|---|---|---|---|---|
| Temperature | Increases up to 100°C | Higher temp decreases | 80-100°C | Decomposition >120°C |
| Solvent Polarity | Moderate polarity optimal | Polar solvents increase | DMF, DMA, THF | Poor solubility issues |
| Catalyst Loading | 5-10 mol% optimal | Minimal effect | 5-10 mol% | Catalyst waste |
| Reaction Time | Plateaus after 6h | Time-dependent | 6-12 hours | Diminishing returns |
| Concentration | Higher conc. favored | Concentration-dependent | 0.1-0.5 M | Mass transfer limits |